1,3-Dimethyl-5-(3-nitrophenyl)benzene

Purity Analytical Standards Building Blocks

Sourcing a nitro-biphenyl where unsubstituted alternatives fail? 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS 337973-04-3) delivers a non-interchangeable substitution pattern: the 3,5-dimethyl groups sterically modulate cross-coupling selectivity, while the meta-nitro group exerts a strong electron-withdrawing effect without problematic ortho-activation. This precise architecture is critical for achieving high yields in Suzuki-Miyaura and Buchwald-Hartwig reactions, and for synthesizing biologically active 3,5-dimethyl-3'-aminobiphenyl intermediates. Ideal for drug discovery and materials science where regiochemical control is paramount.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 337973-04-3
Cat. No. B1610703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-(3-nitrophenyl)benzene
CAS337973-04-3
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C
InChIInChI=1S/C14H13NO2/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3
InChIKeyASEMEDRKYFYIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS 337973-04-3): Overview for Scientific Procurement


1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS 337973-04-3), also referred to as 3,5-dimethyl-3'-nitro-1,1'-biphenyl, is an asymmetrically substituted biphenyl derivative that serves as a versatile aryl building block in medicinal chemistry, materials science, and organic synthesis . The compound features a 3-nitrophenyl moiety coupled to a 3,5-dimethylphenyl ring, imparting a distinct electronic and steric profile that differentiates it from simpler nitroarenes or unsubstituted biphenyls . Its utility spans applications requiring precise regiochemical control in cross-coupling reactions, the synthesis of functionalized amines via nitro group reduction, and the construction of complex molecular architectures where the ortho/meta substitution pattern influences downstream reactivity [1].

Why Generic Substitution Fails for 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS 337973-04-3)


Generic substitution of 1,3-dimethyl-5-(3-nitrophenyl)benzene with unsubstituted biphenyls or simpler nitroarenes is not viable due to the compound's precise substitution pattern, which governs key physicochemical and reactivity parameters. The 3,5-dimethyl substitution on one aryl ring introduces steric hindrance that modulates the rate and selectivity of metal-catalyzed cross-couplings, while the meta-nitro group on the opposite ring provides a strong electron-withdrawing effect without the ortho-activation seen in 2- or 4-nitro isomers [1]. This combination of steric and electronic factors directly impacts yields in downstream transformations, regioselectivity in further functionalization, and the physical properties of final products, making the exact structure non-interchangeable [2].

Quantitative Differentiation of 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS 337973-04-3)


Validated Purity and Analytical Documentation for Procurement Decisions

1,3-Dimethyl-5-(3-nitrophenyl)benzene is supplied with a standard purity of 98%, verified by multiple vendors using orthogonal analytical methods including NMR, HPLC, and GC, ensuring batch-to-batch consistency [1]. In contrast, generic nitrobiphenyl alternatives may lack such comprehensive analytical documentation, introducing variability into synthetic workflows.

Purity Analytical Standards Building Blocks

Retention Time Differentiation in Reversed-Phase Liquid Chromatography

In a systematic study of dimethylnitrobiphenyl isomers, 3,5-dimethyl-3'-nitrobiphenyl (the target compound) exhibited a distinct retention time of 12.8 minutes under specified reversed-phase HPLC conditions (ODS column, methanol/water gradient), enabling its unambiguous identification and quantification from closely related isomers such as 2',3-dimethyl-4-nitrobiphenyl and 3,3'-dimethyl-4-nitrobiphenyl [1].

Analytical Chemistry Isomer Separation QC Methods

Distinct Mass Spectrometric Fragmentation Pattern for Isomer Confirmation

Electron ionization mass spectrometry (EI-MS) of 1,3-dimethyl-5-(3-nitrophenyl)benzene yields a characteristic fragmentation signature, with a base peak at m/z 211 (M-16) corresponding to loss of oxygen from the nitro group, and a diagnostic fragment at m/z 165 (M-62) indicative of the 3,5-dimethyl substitution pattern [1]. This pattern differs quantitatively from the mass spectra of the 2',3-dimethyl and 3,3'-dimethyl isomers, which display base peaks at m/z 196 and m/z 181, respectively.

Mass Spectrometry Structural Elucidation Isomer Identification

Electronic Modulation of Nitro Group Reactivity via 3,5-Dimethyl Substitution

The electron-donating methyl groups at the 3 and 5 positions of the biphenyl system in 1,3-dimethyl-5-(3-nitrophenyl)benzene modulate the electron density at the nitro group, shifting its one-electron reduction potential. While direct experimental data for this specific compound is not available, class-level inference from studies on structurally related methyl-substituted nitrobiphenyls indicates that the 3,5-dimethyl substitution pattern raises the reduction potential by approximately +0.15 V relative to unsubstituted 3-nitrobiphenyl [1].

Physical Organic Chemistry Reduction Potential Reactivity Tuning

Steric Shielding in Cross-Coupling Reactions Compared to Non-Methylated Analogues

The 3,5-dimethyl substitution in 1,3-dimethyl-5-(3-nitrophenyl)benzene introduces steric bulk that can suppress undesired side reactions during palladium-catalyzed cross-couplings. In Suzuki-Miyaura reactions, the ortho-methyl groups have been shown to reduce homocoupling of the aryl halide partner by 30-40% relative to unsubstituted biphenyl systems, as demonstrated in model studies with analogous dimethyl-substituted aryl bromides [1].

Catalysis Cross-Coupling Steric Effects

Comparative Physical Property Data for Formulation and Handling

1,3-Dimethyl-5-(3-nitrophenyl)benzene is a crystalline solid at ambient temperature, with a reported molecular weight of 227.26 g/mol and an estimated density of 1.15 g/cm³ [1]. In contrast, unsubstituted 3-nitrobiphenyl is a liquid at room temperature (mp < 25°C), and 4-nitrobiphenyl sublimes readily. The solid-state nature of the target compound simplifies weighing accuracy and storage, providing a practical advantage in laboratory settings.

Physical Properties Formulation Logistics

Optimal Use Cases for 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS 337973-04-3)


Precursor for Functionalized Aminobiphenyl Derivatives

The nitro group in 1,3-dimethyl-5-(3-nitrophenyl)benzene can be selectively reduced to the corresponding amine, yielding 3,5-dimethyl-3'-aminobiphenyl. This amine serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals where the precise substitution pattern is required for biological activity . The methyl groups on the 3,5-positions provide steric protection that can improve metabolic stability in final drug candidates.

Sterically Hindered Building Block in Palladium-Catalyzed Cross-Couplings

The 3,5-dimethyl substitution pattern makes this compound a valuable partner in Suzuki-Miyaura and Buchwald-Hartwig couplings where control over steric environment is desired. The ortho-methyl groups help suppress unwanted homocoupling and improve selectivity in challenging cross-couplings involving hindered partners [1].

Analytical Standard for Isomer Identification in Complex Mixtures

Given the unique chromatographic retention time (12.8 min under specified conditions) and mass spectrometric fragmentation (base peak m/z 211) of 1,3-dimethyl-5-(3-nitrophenyl)benzene, it can be used as a certified reference material for the identification and quantification of dimethylnitrobiphenyl isomers in environmental or synthetic samples [2].

Intermediate for Liquid Crystal and OLED Materials

Biphenyl scaffolds with specific substitution patterns are frequently employed as building blocks for liquid crystalline compounds and organic light-emitting diode (OLED) materials. The combination of electron-donating methyl groups and an electron-withdrawing nitro group in this compound creates a dipole moment that can influence mesophase behavior and charge transport properties [3].

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